molecular formula C19H13ClN2O3 B3513835 3-chloro-N-(4'-nitro-4-biphenylyl)benzamide

3-chloro-N-(4'-nitro-4-biphenylyl)benzamide

Cat. No.: B3513835
M. Wt: 352.8 g/mol
InChI Key: JGRXERYYAPHBFQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4’-nitro-4-biphenylyl)benzamide” is likely an aromatic compound due to the presence of the biphenyl group. It contains a benzamide group, which is a common motif in pharmaceuticals and other biologically active compounds . The presence of the nitro group might confer reactivity under certain conditions, and the chloro group could be a site for further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings (biphenyl), with a nitro group (-NO2) attached to one of the rings and a benzamide group attached to the other . The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amine, and the chloro group could undergo nucleophilic aromatic substitution . The benzamide group could also participate in various reactions .

Future Directions

The study of novel benzamide derivatives is a promising area of research, given their potential biological activity . Therefore, this compound could be of interest for future studies, especially if it shows promising activity in preliminary tests .

Properties

IUPAC Name

3-chloro-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c20-16-3-1-2-15(12-16)19(23)21-17-8-4-13(5-9-17)14-6-10-18(11-7-14)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXERYYAPHBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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